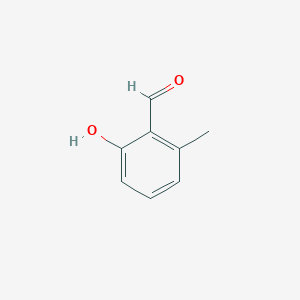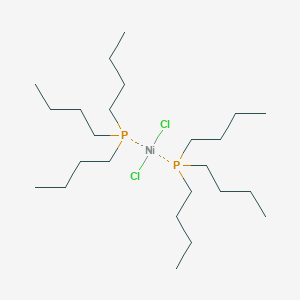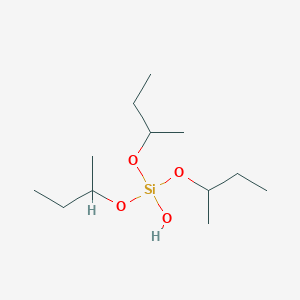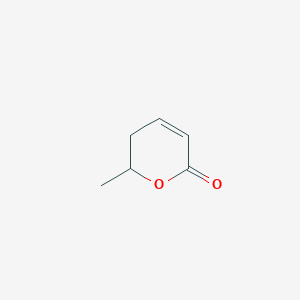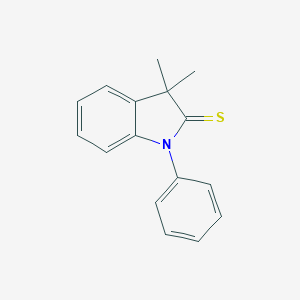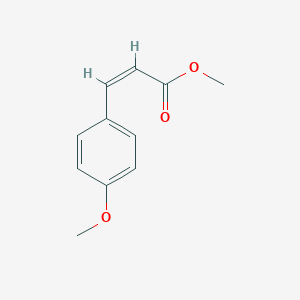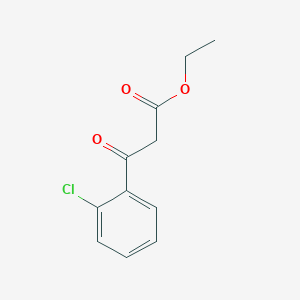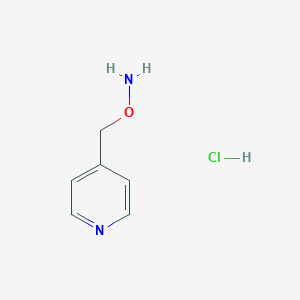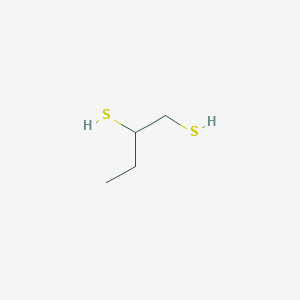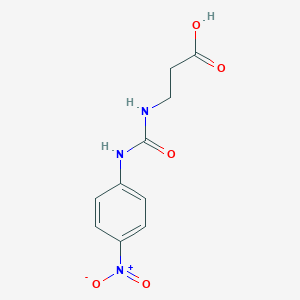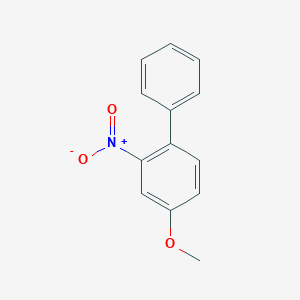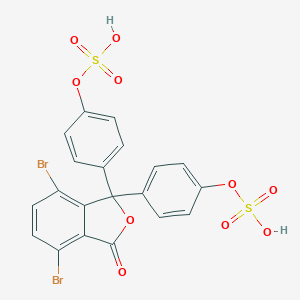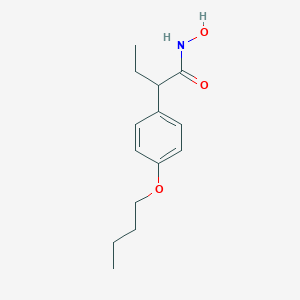
alpha-(p-Butoxyphenyl)butanohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Butoxyphenyl)butanohydroxamic acid, also known as BBH, is a synthetic hydroxamic acid derivative. BBH has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound is widely used in various research studies to investigate its mechanism of action and its physiological and biochemical effects.
Mécanisme D'action
Alpha-(p-Butoxyphenyl)butanohydroxamic acid exerts its pharmacological effects by inhibiting the activity of histone deacetylases and matrix metalloproteinases. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression, while matrix metalloproteinases are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, alpha-(p-Butoxyphenyl)butanohydroxamic acid can alter gene expression and prevent the breakdown of extracellular matrix proteins, leading to its anti-inflammatory and anti-tumor effects.
Effets Biochimiques Et Physiologiques
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that alpha-(p-Butoxyphenyl)butanohydroxamic acid can inhibit the proliferation of cancer cells and induce apoptosis. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has several advantages as a research tool. It is a stable compound that can be easily synthesized and stored. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to the use of alpha-(p-Butoxyphenyl)butanohydroxamic acid in lab experiments. alpha-(p-Butoxyphenyl)butanohydroxamic acid has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, alpha-(p-Butoxyphenyl)butanohydroxamic acid has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for research on alpha-(p-Butoxyphenyl)butanohydroxamic acid. One potential area of investigation is the development of alpha-(p-Butoxyphenyl)butanohydroxamic acid-based therapeutics for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of alpha-(p-Butoxyphenyl)butanohydroxamic acid in vivo. Finally, the potential neuroprotective effects of alpha-(p-Butoxyphenyl)butanohydroxamic acid warrant further investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, alpha-(p-Butoxyphenyl)butanohydroxamic acid is a synthetic hydroxamic acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. alpha-(p-Butoxyphenyl)butanohydroxamic acid has been shown to have anti-inflammatory and anti-tumor properties, and its mechanism of action involves the inhibition of histone deacetylases and matrix metalloproteinases. While there are some limitations to the use of alpha-(p-Butoxyphenyl)butanohydroxamic acid in lab experiments, its potential applications in the development of therapeutics for cancer and inflammation warrant further investigation.
Méthodes De Synthèse
Alpha-(p-Butoxyphenyl)butanohydroxamic acid can be synthesized through a multi-step process that involves the reaction of p-butoxyphenylacetic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with thionyl chloride and n-butanol. The final product is obtained through the reaction of the intermediate product with hydroxylamine hydrochloride and sodium hydroxide.
Applications De Recherche Scientifique
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has been extensively used in scientific research to study its potential applications in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases and matrix metalloproteinases. alpha-(p-Butoxyphenyl)butanohydroxamic acid has also been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
Numéro CAS |
15560-24-4 |
|---|---|
Nom du produit |
alpha-(p-Butoxyphenyl)butanohydroxamic acid |
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(4-butoxyphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16) |
Clé InChI |
LNAOLPBKJQWTOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Synonymes |
2-(p-Butoxyphenyl)butyrohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



